molecular formula C17H14BrN3 B2813877 9-bromo-6-isopropyl-6H-indolo[2,3-b]quinoxaline CAS No. 443329-09-7

9-bromo-6-isopropyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2813877
CAS No.: 443329-09-7
M. Wt: 340.224
InChI Key: VTIZOGKNOGJPFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Bromo-6-isopropyl-6H-indolo[2,3-b]quinoxaline is a planar tricyclic heterocyclic compound of high interest in medicinal chemistry and cancer research. This brominated and alkylated derivative is designed as a DNA intercalator . Its planar structure allows it to insert between DNA base pairs, a mechanism known to disrupt DNA replication and transcription, leading to cytotoxic effects . The bromine atom at the 9-position provides a reactive site for further functionalization via cross-coupling reactions, while the isopropyl group at the 6-position can influence the compound's lipophilicity and DNA-binding affinity. Researchers value the 6H-indolo[2,3-b]quinoxaline scaffold as a valuable template for developing novel bioactive molecules, as it is considered an aza-analogue of natural alkaloids like cryptolepine and ellipticine . This compound is supplied for research purposes such as in vitro cytotoxicity assays, investigation of DNA-binding interactions via spectroscopic methods, and as a synthetic intermediate for the development of new anticancer and antiviral agents . Intended Use & Disclaimer: This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

9-bromo-6-propan-2-ylindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3/c1-10(2)21-15-8-7-11(18)9-12(15)16-17(21)20-14-6-4-3-5-13(14)19-16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIZOGKNOGJPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

9-bromo-6-isopropyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that 9-bromo-6-isopropyl-6H-indolo[2,3-b]quinoxaline exhibits cytotoxic effects against various cancer cell lines. The mechanism of action primarily involves DNA intercalation, disrupting replication and transcription processes.

Cytotoxicity Data:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)5.0
A549 (Lung Cancer)4.2
HeLa (Cervical Cancer)6.8

These values demonstrate the compound's potential as an anticancer agent, particularly against breast and lung cancer cells .

Antiviral Activity

Studies have shown that derivatives of indolo[2,3-b]quinoxaline possess antiviral properties. For instance, certain compounds have been found to inhibit the replication of herpes simplex virus type 1 (HSV-1) and cytomegalovirus. The effectiveness of these compounds varies based on their structural modifications and the specific viral target .

Biological Mechanisms

The primary biochemical pathways affected by this compound include:

  • DNA Replication: The compound intercalates into the DNA helix, leading to disruption in normal cellular functions.
  • Cytotoxic Effects: It has shown significant cytotoxicity against human cancer cell lines, indicating its potential use in cancer therapies.

Optoelectronic Devices

In the industrial sector, this compound is explored for its unique electronic properties suitable for optoelectronic applications. The compound's electronic characteristics make it a candidate for use in devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the anticancer activity of various indoloquinoxaline derivatives against a panel of human tumor cell lines. The results indicated that compounds similar to this compound exhibited promising cytotoxic effects with IC50 values comparable to established chemotherapeutic agents .
  • Antiviral Efficacy : Another research project focused on the antiviral activity of substituted indoloquinoxalines against HSV-1 and cytomegalovirus. The findings revealed that specific modifications enhanced their efficacy, supporting further exploration for therapeutic development against viral infections .

Mechanism of Action

The primary mechanism of action of 9-bromo-6-isopropyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process disrupts the DNA helix, interfering with vital processes such as DNA replication and transcription . The compound’s interaction with DNA is influenced by the substituents and side chains attached to the indolo[2,3-b]quinoxaline nucleus . This disruption of DNA processes is responsible for its anticancer and antiviral activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Indolo[2,3-b]quinoxaline derivatives are structurally diverse, with modifications at positions 6 and 9 being most common. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities References
9-Bromo-6-isopropyl-6H-indolo[2,3-b]quinoxaline Br (C9), isopropyl (C6) ~C₁₇H₁₄BrN₃ ~340.2 N/A (hypothetical) -
6-(4-Methoxyphenyl)-6H-indolo[2,3-b]quinoxaline 4-MeOPh (C6) C₂₁H₁₅N₃O 325.36 Highest HOMO (-5.1 eV), lowest band gap (2.8 eV)
9-Fluoro-6H-indolo[2,3-b]quinoxaline F (C9) C₁₄H₈FN₃ 261.23 Enhanced cytotoxicity with CF₃/Cl substituents
6-Methyl-6H-indolo[2,3-b]quinoxaline CH₃ (C6) C₁₅H₁₁N₃ 233.27 DNA intercalation; moderate cytotoxicity
6-Benzyl-6H-indolo[2,3-b]quinoxaline Bn (C6) C₂₁H₁₅N₃ 309.36 Synthesized via Pd-catalyzed coupling (94% yield)
9-Bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline Br (C9), isobutyl (C6) C₁₈H₁₆BrN₃ 354.25 Registered in ChemSpider (ID 1261074)

Electronic and Photophysical Properties

  • HOMO/LUMO levels : Electron-donating groups (e.g., 4-MeOPh at C6) raise HOMO energy (-5.1 eV), reducing band gaps (2.8 eV), ideal for optoelectronic applications .

Key Contrasts

  • Substituent position : C6 alkyl/aryl groups modulate solubility and HOMO levels, while C9 halogens influence bioactivity and electronic properties.
  • Synthetic limitations : Bulky substituents (e.g., mesityl) reduce yields (47% for 6-mesityl-9-methyl derivative ), whereas smaller groups (e.g., methyl, benzyl) achieve >90% yields .

Biological Activity

9-Bromo-6-isopropyl-6H-indolo[2,3-b]quinoxaline is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This compound belongs to the indolo[2,3-b]quinoxaline family, which is known for its ability to interact with nucleic acids, making it a candidate for anticancer and antiviral applications. The presence of the bromine atom and isopropyl group enhances its lipophilicity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of isatin with o-phenylenediamine under acidic conditions. This process can be optimized through various functionalization reactions, including halogenation, which introduces different substituents that may enhance biological activity .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. It acts primarily as a DNA intercalator , disrupting replication and transcription processes. For instance, studies have demonstrated its effectiveness against human leukemia (HL-60) cells, where it showed notable in vitro activity .

Table 1: Cytotoxicity Data

CompoundCell LineIC50 (µM)
This compoundHL-6023
MelphalanHL-603.2
Other derivativesVariousVaries

The IC50 values indicate that while this compound has lower potency compared to standard treatments like melphalan, its unique mechanism as a DNA intercalator presents a valuable avenue for further development .

Antiviral Activity

In addition to its anticancer properties, this compound has shown potential antiviral activity. It may enhance immune responses by inducing interferon production, thereby interfering with viral replication mechanisms . This dual action makes it a candidate for therapeutic exploration in treating viral infections.

The mechanism through which this compound exerts its biological effects primarily involves:

  • DNA Intercalation : The compound inserts itself between DNA base pairs, leading to structural distortions that hinder replication and transcription.
  • Cytotoxicity Induction : By disrupting normal cellular processes, it induces apoptosis in cancer cells.

This mechanism is supported by studies that highlight the thermal stability of the compound-DNA complex formed during its interaction .

Case Studies and Research Findings

Several studies have evaluated the biological activity of derivatives similar to this compound. For instance:

  • Cytostatic Activity : In vitro assays against a panel of human tumor cell lines indicated significant cytostatic effects for various indoloquinoxaline derivatives .
  • Antimicrobial Properties : Some derivatives have demonstrated antibacterial and antifungal activities against both Gram-positive and Gram-negative strains .

Q & A

Q. What are the standard synthetic routes for 9-bromo-6-isopropyl-6H-indolo[2,3-b]quinoxaline, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via condensation of isatin derivatives with 1,2-diaminobenzenes in acidic media (e.g., glacial acetic acid) under reflux . Optimization involves:

  • Precursor selection : Substituted isatins (e.g., 5-bromo-isatin) to introduce bromine at the 9-position.
  • Reagent ratios : Stoichiometric control of o-phenylenediamine to prevent side reactions.
  • Purification : Recrystallization from DMF or acetonitrile to isolate the product with >95% purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Use multimodal characterization :

  • NMR spectroscopy : Analyze aromatic proton environments (δ 7.5–8.5 ppm for indole/quinoxaline protons) and isopropyl group signals (δ 1.2–1.4 ppm) .
  • X-ray crystallography : Confirm planar geometry and bromine positioning via single-crystal diffraction .
  • Mass spectrometry : Validate molecular weight (354.25 g/mol) via ESI-MS .

Q. What experimental methods are used to evaluate DNA-binding interactions of this compound?

DNA intercalation is assessed using:

  • Fluorescence quenching : Monitor reduced ethidium bromide emission upon competitive binding .
  • Circular dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) .
  • Thermal denaturation : Measure ΔTm (increase of 5–8°C indicates strong intercalation) .

Advanced Research Questions

Q. How do structural modifications at the 6-position (isopropyl group) influence biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Alkyl chain length : Longer chains (e.g., butyl) enhance lipophilicity and membrane permeability, improving cytotoxicity .
  • Substituent polarity : Aminoethyl groups at the 6-position increase solubility but reduce DNA affinity due to steric hindrance .
  • Methodology : Test derivatives in in vitro assays (e.g., MTT for cytotoxicity) and compare IC50 values .

Q. How can contradictory data on cytotoxicity across cell lines be resolved?

Contradictions arise from cell-specific uptake mechanisms or DNA repair pathways . Strategies include:

  • Flow cytometry : Quantify intracellular accumulation using fluorescent analogs .
  • Gene expression profiling : Identify overexpression of efflux pumps (e.g., P-glycoprotein) in resistant lines .
  • Combinatorial assays : Pair the compound with efflux inhibitors (e.g., verapamil) to assess synergy .

Q. What computational approaches predict the compound’s binding modes with topoisomerase II?

  • Molecular docking : Use AutoDock Vina to model interactions with the enzyme’s ATP-binding domain .
  • MD simulations : Simulate binding stability over 100 ns to identify critical residues (e.g., Tyr-804) .
  • Free energy calculations : Compare binding affinities (ΔG) of bromine vs. fluoro analogs .

Q. How does the bromine atom at the 9-position affect redox properties in electrochemical applications?

  • Cyclic voltammetry (CV) : Bromine lowers the LUMO energy, enhancing electron-accepting capacity (Ered = −1.2 V vs. Ag/AgCl) .
  • Spectroelectrochemistry : Monitor UV-vis shifts during reduction to confirm charge-transfer transitions .

Methodological Considerations

Q. What analytical techniques are critical for assessing purity in derivatives?

  • HPLC : Use C18 columns with acetonitrile/water gradients (retention time ~12 min) .
  • Elemental analysis : Validate Br content (theoretical: 22.56%; observed: 22.57%) .

Q. How can solvent stability issues be mitigated during long-term storage?

  • Lyophilization : Store as a freeze-dried powder under argon to prevent hydrolysis .
  • Solvent selection : Use anhydrous DMSO for stock solutions (stable for >6 months at −20°C) .

Q. What strategies improve water solubility for in vivo studies without compromising activity?

  • Amino acid conjugation : Attach glycine or proline at the 6-position via EDC/NHS coupling .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) .

Contradictory Data Analysis

Q. Why do some studies report strong antitumor activity while others show minimal effects?

Discrepancies may stem from:

  • Assay conditions : Varying serum concentrations alter protein binding and bioavailability .
  • Cell cycle synchronization : Activity peaks in S-phase cells due to replication stress .
  • Metabolic activation : Liver microsome fractions reveal prodrug conversion inefficiencies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.